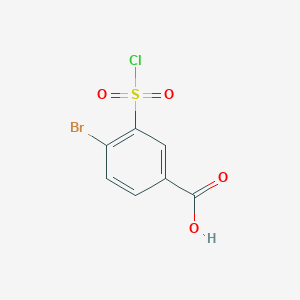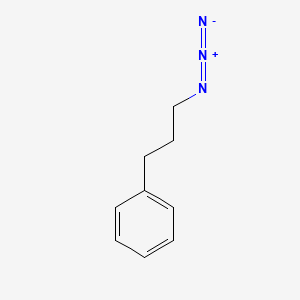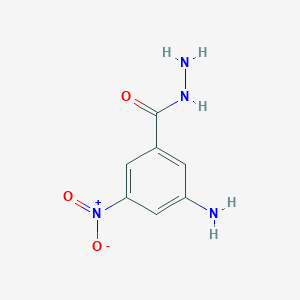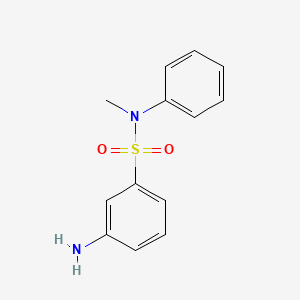
N-benzyl-6-chloro-1,3-benzothiazol-2-amine
Overview
Description
N-benzyl-6-chloro-1,3-benzothiazol-2-amine (BZCTA) is a heterocyclic amine derived from benzothiazole, a sulfur-containing organic compound found in a variety of natural products. BZCTA is a promising compound with potential applications in medicine, agriculture, and biotechnology.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis Process and Antibacterial Activity : N-benzyl-6-chloro-1,3-benzothiazol-2-amine derivatives demonstrate notable antibacterial activity. Chavan and Pai (2007) explored the synthesis process involving 2-aminobenzothiazole-6-carboxylic acid and various aromatic aldehydes, leading to compounds with significant antibacterial effects against microorganisms like Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).
Antitumor Potential
- Antitumor Activity : Research by Chua et al. (1999) shows that derivatives of 2-(4-aminophenyl)benzothiazoles, which are structurally related to this compound, exhibit potent antitumor activity. These compounds have been studied for their effectiveness against various cancer cell lines, including breast, ovarian, and renal cancers (Chua et al., 1999).
Pharmaceutical Properties
- Pharmacological and Biological Activities : The synthesis and evaluation of benzothiazole derivatives, as detailed by Hunasnalkar et al. (2010), reveal a wide range of pharmacological properties. These include anti-inflammatory and antibacterial activities, highlighting the versatile nature of benzothiazole compounds (Hunasnalkar et al., 2010).
Corrosion Inhibition and Antimicrobial Applications
- Corrosion Inhibition and Antimicrobial Effects : Nayak and Bhat (2023) investigated benzothiazole derivatives for their corrosion inhibition capabilities and antimicrobial activities. Their study indicates the potential of these compounds in protecting materials against corrosion, as well as their efficacy in combating bacterial infections (Nayak & Bhat, 2023).
Safety and Hazards
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . The specific interactions and resulting changes would depend on the exact target of the compound.
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that the compound could affect pathways crucial for the survival and replication of Mycobacterium tuberculosis.
Result of Action
If the compound does indeed exhibit anti-tubercular activity, it could potentially lead to the inhibition of mycobacterium tuberculosis growth and replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target.
Biochemical Analysis
Biochemical Properties
N-benzyl-6-chloro-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively . These interactions suggest that this compound may have anti-inflammatory properties. Additionally, it can bind to specific proteins, altering their function and potentially leading to therapeutic effects.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating these pathways, this compound can impact gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of genes involved in inflammatory responses, thereby influencing the overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes, leading to conformational changes that reduce their catalytic efficiency . Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These molecular interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term efficacy. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal irritation and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . These metabolic transformations can affect the overall pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its distribution and accumulation in specific tissues, enhancing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its interaction with biomolecules and subsequent biochemical effects.
Properties
IUPAC Name |
N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUYDZANGPMTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402100 | |
| Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61249-37-4 | |
| Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61249-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)











